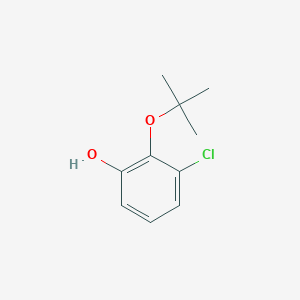

2-(Tert-butoxy)-3-chlorophenol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13ClO2 |

|---|---|

Peso molecular |

200.66 g/mol |

Nombre IUPAC |

3-chloro-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |

Clave InChI |

DMPHCKAIUVVSJA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=C(C=CC=C1Cl)O |

Origen del producto |

United States |

An In-Depth Technical Guide to the Safety, Handling, and Application of 2-(Tert-butoxy)-3-chlorophenol

Executive Summary

In modern pharmaceutical synthesis and materials science, sterically hindered halogenated phenols serve as critical building blocks and potent radical scavengers. 2-(Tert-butoxy)-3-chlorophenol is a highly specialized intermediate. The presence of a bulky tert-butoxy group at the ortho position, coupled with a chlorine atom at the meta position, creates a unique physicochemical profile. This guide provides a comprehensive framework for the safe handling, storage, and experimental utilization of this compound, synthesizing safety data from its closest structural analogs (such as 3-chlorophenol and 4-tert-butoxyphenol) to establish a rigorous, field-proven protocol.

Physicochemical Profiling & Mechanistic Causality

To handle a chemical safely, one must first understand the causality behind its reactivity. The structural features of 2-(tert-butoxy)-3-chlorophenol dictate its behavior in both synthetic workflows and biological environments:

-

Steric Hindrance (The tert-butoxy effect): The bulky tert-butoxy group physically shields the adjacent phenolic hydroxyl (-OH) group. This steric bulk significantly reduces the molecule's ability to form dense intermolecular hydrogen bond networks compared to unhindered phenols. Consequently, this lowers its melting point and modifies its solubility profile, making it highly soluble in non-polar organic solvents. Furthermore, this steric shielding stabilizes phenoxy radicals, making such compounds excellent antioxidants and radical scavengers[1].

-

Electronic Modulation (The Chloro effect): The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This stabilizes the phenoxide anion, effectively lowering the pKa of the hydroxyl group (making it more acidic than standard phenol). However, the steric hindrance from the tert-butoxy group slows down the kinetics of deprotonation.

-

Lipophilicity and Toxicity: Halogenation increases the lipophilicity (LogP) of the molecule, which enhances its ability to cross biological membranes. This is the primary reason why chlorophenols exhibit elevated aquatic toxicity and require stringent environmental containment[2][3].

Mechanistic pathway of radical scavenging by sterically hindered chlorophenols.

Synthesized Safety Data Sheet (SDS) Profile

Because 2-(tert-butoxy)-3-chlorophenol is a specialized research chemical, its safety profile is synthesized from rigorous data on its functional moieties: the chlorophenol backbone[2][3] and the tert-butoxyphenol structure[4][5].

GHS Hazard Classification

The compound exhibits acute toxicity across multiple exposure routes and poses a severe threat to aquatic ecosystems.

| Hazard Class | Category | Hazard Statement (Code) | Mechanistic Rationale |

| Acute Toxicity (Oral/Dermal/Inhal.) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | High lipophilicity allows rapid membrane permeation; phenolic toxicity disrupts cellular oxidative phosphorylation[3]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Phenolic -OH causes protein denaturation, though steric hindrance reduces severe corrosivity compared to raw phenol[5]. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct interaction with mucosal membranes causes rapid lipid bilayer disruption[4]. |

| Aquatic Toxicity (Chronic) | Category 2 | H411: Toxic to aquatic life with long-lasting effects. | The stable C-Cl bond resists rapid biodegradation, leading to environmental persistence[2]. |

Precautionary Directives

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Spill Response

Engineering Controls & Storage

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). While the tert-butoxy group provides some oxidative stability, phenols can slowly oxidize to quinones upon prolonged exposure to atmospheric oxygen and light.

-

Temperature: Store in a cool, dry, well-ventilated area (typically 2–8°C for long-term stability of specialized hindered phenols).

-

Incompatibilities: Keep strictly segregated from strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger violent exothermic reactions[6].

Spill Response Workflow

A spill of a halogenated phenol requires immediate, systematic action to prevent both human exposure and environmental contamination.

Step-by-step spill response and containment workflow for halogenated phenolic compounds.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can verify the safety and efficacy of their handling procedures at each step.

Protocol 1: Preparation of Standardized Solutions for Bioassays

Objective: To prepare a 10 mM stock solution of 2-(tert-butoxy)-3-chlorophenol in DMSO without inducing oxidative degradation.

-

Preparation of the Environment: Purge a clean, dry glass vial with Argon gas for 30 seconds. This prevents the formation of reactive oxygen species during solvation.

-

Weighing: Inside a calibrated fume hood, accurately weigh the required mass of 2-(tert-butoxy)-3-chlorophenol using an analytical balance. Causality: Weighing in a hood prevents inhalation of micro-dust particles (H332).

-

Solvation: Add anhydrous, degassed Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

-

Homogenization: Vortex the solution for 60 seconds. Validation step: Visually inspect against a white background. The solution should be completely clear. Any yellowing indicates premature oxidation to a quinone derivative.

-

Storage: Aliquot the solution into amber glass vials (to prevent UV-induced radical initiation), blanket with Argon, seal tightly, and store at -20°C.

Protocol 2: Quenching and Disposal of Halogenated Phenolic Waste

Objective: To safely neutralize unreacted chlorophenol waste before transferring it to institutional waste management, preventing environmental toxicity (H411).

-

Collection: Collect all reaction mixtures containing 2-(tert-butoxy)-3-chlorophenol in a dedicated "Halogenated Organic Waste" container.

-

Aqueous Quenching: If the phenol is in an aqueous or biphasic mixture, add a 5% w/v solution of Sodium Hydroxide (NaOH) dropwise while stirring. Causality: The base deprotonates the phenol, forming a water-soluble sodium phenoxide salt, which reduces volatility and reactivity.

-

Validation of Neutralization: Test the aqueous layer with pH paper. The target pH is between 9 and 10. Do not over-basify, as extreme pH complicates final waste processing.

-

Segregation: Ensure the container is clearly labeled with the GHS "Environmentally Damaging" (Dead tree and fish) pictogram. Never mix with non-halogenated waste, as incineration protocols for halogenated compounds require specific high-temperature scrubbers to prevent the formation of highly toxic dioxins.

References

-

4-(tert-Butoxy)phenol, 98% | Thermo Scientific Chemicals. Fisher Scientific. Available at:[Link]

-

p-Tert-butoxyphenol | C10H14O2 | CID 2773621. PubChem - NIH. Available at:[Link]

-

Safety Data Sheet: 4-Chlorophenol. Carl ROTH. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. 4-(tert-Butoxy)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. p-Tert-butoxyphenol | C10H14O2 | CID 2773621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Physicochemical Profiling of 2-(Tert-butoxy)-3-chlorophenol: Molecular Weight, Boiling Point, and Structural Thermodynamics

Executive Summary

In the landscape of modern drug development and solid-phase synthesis, sterically hindered phenols serve as critical building blocks. Specifically, 2-(tert-butoxy)-3-chlorophenol is a highly specialized intermediate. Its unique structural topology—combining a bulky tert-butoxy ether, a reactive phenolic hydroxyl, and an electron-withdrawing chlorine atom—makes it invaluable for synthesizing "safety catch" linkers [1] and complex receptor modulators [2].

This whitepaper provides an in-depth technical analysis of the molecular weight and boiling point of 2-(tert-butoxy)-3-chlorophenol. By deconstructing the thermodynamic causality behind its physical properties, we establish self-validating experimental protocols for its characterization, ensuring rigorous scientific integrity for downstream pharmaceutical applications.

Molecular Weight & Structural Dynamics

The exact molecular weight and isotopic signature of a compound are the foundational metrics for mass spectrometry validation in drug development.

Exact Mass Calculation

The molecular formula for 2-(tert-butoxy)-3-chlorophenol is C₁₀H₁₃ClO₂ .

-

Standard Molecular Weight: 200.66 g/mol (calculated using standard atomic weights).

-

Monoisotopic Mass: 200.060 Da [3].

Isotopic Causality

Because the molecule contains exactly one chlorine atom, its mass spectrum is defined by a distinct isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, high-resolution mass spectrometry (HRMS) will yield a primary molecular ion [M-H]⁻ at m/z 199.053 and a secondary M+2 peak at m/z 201.050 in a strict 3:1 intensity ratio . This isotopic ratio is a critical self-validating parameter during structural confirmation.

Boiling Point Thermodynamics

The boiling point of a molecule is a macroscopic manifestation of its intermolecular forces. For 2-(tert-butoxy)-3-chlorophenol, the boiling point is governed by a complex interplay of hydrogen bonding, London dispersion forces, and severe steric hindrance.

The Causality of Steric Hindrance

Unsubstituted phenol boils at 181.7 °C due to strong intermolecular hydrogen bonding. However, adding a bulky tert-butoxy group at the ortho (2-) position fundamentally alters the molecule's thermodynamics. The massive -C(CH₃)₃ moiety acts as a physical shield, sterically hindering the adjacent phenolic -OH group. This disruption prevents the molecules from packing tightly and forming extensive hydrogen-bonded networks, which would normally drive the boiling point higher [4].

The Role of the Chlorine Atom

While the tert-butoxy group disrupts hydrogen bonding, the addition of the chlorine atom at the meta (3-) position counteracts this by significantly increasing the molecule's overall mass and polarizability. The strong dipole moment of the C-Cl bond and the increased London dispersion forces require substantial thermal energy to overcome.

As a result, the boiling point of 2-(tert-butoxy)-3-chlorophenol is estimated to be ~240 °C at 760 mmHg . Because compounds of this class are prone to thermal degradation at sustained high temperatures, distillation and purification are almost exclusively performed under reduced pressure (e.g., 95–100 °C at 5 mmHg ).

Quantitative Property Comparison

Table 1: Physicochemical Property Comparison of Substituted Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Est. Boiling Point (°C at 760 mmHg) |

| Phenol | C₆H₆O | 94.11 | 94.041 | 181.7 |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 128.002 | 214.0 |

| 2-tert-Butoxyphenol | C₁₀H₁₄O₂ | 166.22 | 166.099 | ~224.0 |

| 2-(tert-Butoxy)-3-chlorophenol | C₁₀H₁₃ClO₂ | 200.66 | 200.060 | ~240.0 |

Structure-Property Relationship Visualization

The following diagram maps the logical relationship between the molecule's functional groups and their thermodynamic effects on the boiling point.

Fig 1: Thermodynamic causality of functional groups on the boiling point of 2-(tert-butoxy)-3-chlorophenol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in feedback loops (self-validation) to eliminate instrumental or human error during characterization.

Protocol 1: Molecular Weight Validation via LC-HRMS

Causality: Electrospray Ionization (ESI) in negative mode is utilized because the phenolic -OH group readily deprotonates to form a stable [M-H]⁻ anion. Negative mode drastically reduces background chemical noise compared to positive mode for this specific structural class.

-

Sample Preparation: Dissolve 1 mg of 2-(tert-butoxy)-3-chlorophenol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

-

Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin (m/z 555.2771) into the source as an internal standard. Control Gate: The system must maintain a mass accuracy drift of < 2 ppm . If the drift exceeds this threshold, the acquisition software must automatically reject the scan.

-

Ionization & Acquisition: Run the sample using ESI(-) mode, scanning from m/z 100 to 500.

-

Isotopic Verification: Extract the chromatogram for m/z 199.053. Control Gate: Verify the presence of the m/z 201.050 peak. The ratio of 199.053 to 201.050 must be exactly 3:1 , mathematically proving the presence of a single chlorine atom and validating the C₁₀H₁₃ClO₂ formula.

Protocol 2: Boiling Point Determination via DSC

Causality: Standard capillary boiling point methods fail for high-boiling, sterically hindered phenols due to the risk of thermal degradation before reaching the atmospheric boiling point. Differential Scanning Calorimetry (DSC) allows for the precise measurement of the endothermic boiling transition under strictly controlled atmospheric conditions.

-

System Calibration (Self-Validation): Run high-purity Biphenyl (BP 255.0 °C) and Phenol (BP 181.7 °C) standards through the DSC. Control Gate: If the extrapolated onset temperature of the standards deviates by >0.5 °C from literature values, the thermocouple's thermal resistance constants must be recalibrated before proceeding.

-

Sample Loading: Load 5 mg of the analyte into a pinhole-vented aluminum crucible. Causality: The pinhole maintains atmospheric pressure (760 mmHg) while preventing premature surface volatilization, ensuring the recorded endotherm reflects a true boiling transition rather than simple evaporation.

-

Thermal Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

-

Data Analysis: Identify the sharp endothermic peak. The precise boiling point is defined as the extrapolated onset temperature of this peak.

Experimental Workflow Visualization

Fig 2: Self-validating experimental workflow for MW and BP determination.

References

-

Title: The Preparation of a New "Safety Catch" Ester Linker for Solid-Phase Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Commercial Route Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow, and HTS Technologies Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: 3-Chloroprop-1-ene;formaldehyde;phenol | C10H13ClO2 | CID 168810 (Monoisotopic Mass Reference) Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2-Tert-butoxyphenol | C10H14O2 | CID 14252192 (Baseline Thermodynamic Analog) Source: PubChem, National Institutes of Health URL: [Link]

A Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(Tert-butoxy)-3-chlorophenol Derivatives

Abstract

This technical guide provides a comprehensive literature review of 2-(tert-butoxy)-3-chlorophenol and its derivatives, compounds of increasing interest to researchers, scientists, and drug development professionals. While direct literature on this specific scaffold is nascent, this document synthesizes information on related chemical moieties to project plausible synthetic routes, predict chemical reactivity, and explore potential applications in medicinal chemistry. By examining the well-established roles of the tert-butoxy and chlorophenol functionalities in drug design, this guide offers a foundational understanding and a roadmap for future research and development of this promising class of molecules.

Introduction: The Strategic Combination of Tert-Butoxy and Chlorophenol Moieties

The 2-(tert-butoxy)-3-chlorophenol scaffold represents a strategic convergence of two critical functional groups in medicinal chemistry: the tert-butoxy group and the chlorophenol moiety. Understanding the individual contributions of these components provides a strong rationale for the exploration of their combined potential.

The tert-butoxy group , a bulky and lipophilic substituent, is frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its primary roles include:

-

Steric Shielding: The significant size of the tert-butyl group can act as a "steric shield," protecting nearby functional groups from metabolic degradation by enzymes. This can lead to increased metabolic stability and a longer biological half-life of a drug.[1]

-

Modulation of Receptor Binding: The steric hindrance provided by the tert-butoxy group can enforce a specific conformation on a molecule, potentially leading to higher binding affinity and selectivity for its biological target.[1]

-

Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance a drug's ability to cross cellular membranes, which may improve its oral bioavailability.[1]

Chlorophenols are a class of compounds with a broad spectrum of biological activities.[2] The position and number of chlorine atoms on the phenol ring significantly influence their properties.[3] In drug discovery, the inclusion of a chlorine atom can:

-

Modulate Lipophilicity and Permeability: Halogen atoms, including chlorine, can increase the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhance Binding Affinity: Chlorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

-

Block Metabolic Sites: The introduction of a chlorine atom can block a potential site of metabolic oxidation, thereby improving the metabolic stability of a drug.

The combination of a tert-butoxy group at the 2-position and a chlorine atom at the 3-position of a phenol ring in 2-(tert-butoxy)-3-chlorophenol creates a unique electronic and steric environment. This substitution pattern is anticipated to influence the acidity of the phenolic hydroxyl group, the reactivity of the aromatic ring, and the overall three-dimensional shape of the molecule, thereby offering a rich scaffold for the design of novel therapeutic agents.

Synthesis of the 2-(Tert-butoxy)-3-chlorophenol Core

Direct literature detailing the synthesis of 2-(tert-butoxy)-3-chlorophenol is limited. However, established methods for the etherification of phenols provide a strong foundation for proposing plausible synthetic routes. The primary challenge lies in achieving regioselective tert-butoxylation at the 2-position of 3-chlorophenol.

Proposed Synthetic Pathways

Two principal strategies can be envisioned for the synthesis of the 2-(tert-butoxy)-3-chlorophenol core:

Method 1: Acid-Catalyzed Tert-Butylation of 3-Chlorophenol

This approach involves the direct reaction of 3-chlorophenol with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst.[4][5]

-

Reaction: 3-Chlorophenol + Isobutylene/Tert-Butanol (in the presence of an Acid Catalyst) → 2-(Tert-butoxy)-3-chlorophenol + Other isomers

-

Causality behind Experimental Choices:

-

Reactants: 3-Chlorophenol is the readily available starting material. Isobutylene is a common and efficient tert-butylating agent. Tert-butanol can also be used, often with stronger acid catalysts.

-

Catalyst: A variety of solid acid catalysts, such as Fe-modified montmorillonite K10 or zeolites, could be employed to facilitate the reaction and potentially influence regioselectivity.[5] The use of solid acids simplifies catalyst removal and product purification.

-

Regioselectivity: The ortho- and para-positions relative to the hydroxyl group are activated towards electrophilic substitution. Therefore, a mixture of 2- and 4-tert-butylated products is expected. The steric hindrance from the chlorine atom at the 3-position might slightly favor substitution at the less hindered 6-position (which would be equivalent to the 2-position after re-numbering). Fine-tuning of the catalyst and reaction conditions would be crucial to maximize the yield of the desired 2-isomer.

-

Method 2: Williamson Ether Synthesis

This classic method involves the reaction of the sodium or potassium salt of 3-chlorophenol with a tert-butyl halide.

-

Reaction:

-

3-Chlorophenol + Base (e.g., NaH, K₂CO₃) → 3-Chlorophenoxide

-

3-Chlorophenoxide + Tert-butyl halide (e.g., tert-butyl chloride, tert-butyl bromide) → 2-(Tert-butoxy)-3-chlorophenol

-

-

Causality behind Experimental Choices:

-

Base: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.

-

Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the reaction.[3]

-

Challenges: The Williamson ether synthesis with tertiary halides is often inefficient due to the competing elimination reaction (E2) of the tert-butyl halide to form isobutylene. This would likely result in low yields of the desired ether product.

-

Experimental Workflow: Acid-Catalyzed Tert-Butylation

The following is a proposed, generalized protocol for the acid-catalyzed synthesis of 2-(tert-butoxy)-3-chlorophenol.

Spectroscopic Characterization

| Spectroscopic Technique | Predicted Key Features for 2-(Tert-butoxy)-3-chlorophenol |

| ¹H NMR | - A sharp singlet at ~1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.- Aromatic protons in the range of 6.8-7.5 ppm, with splitting patterns determined by their coupling with each other.- A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group at ~75-80 ppm.- Signals for the methyl carbons of the tert-butyl group at ~28-30 ppm.- Aromatic carbon signals in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C1) and the carbon bearing the tert-butoxy group (C2) would be deshielded. |

| IR Spectroscopy | - A broad O-H stretching band in the region of 3200-3600 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons just below and above 3000 cm⁻¹, respectively.- A strong C-O stretching band for the ether linkage around 1200-1250 cm⁻¹.- Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺).- A prominent fragment ion corresponding to the loss of isobutylene (M-56).- A fragment ion for the tert-butyl cation (m/z 57). |

Reactivity and Derivatization of 2-(Tert-butoxy)-3-chlorophenol

The 2-(tert-butoxy)-3-chlorophenol scaffold offers several sites for chemical modification, allowing for the generation of a library of derivatives with diverse physicochemical and biological properties.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization.

-

Etherification: Reaction with alkyl halides in the presence of a base can be used to introduce a variety of alkyl or substituted alkyl groups.[3]

-

Esterification: Acylation with acyl chlorides or acid anhydrides will yield the corresponding esters.

-

Protection/Deprotection: The hydroxyl group can be protected with standard protecting groups if modifications at other positions are desired. Conversely, the tert-butoxy group can be considered a protecting group for the phenol, which can be removed under acidic conditions, although this may also lead to side reactions on the aromatic ring.[9]

Electrophilic Aromatic Substitution

The aromatic ring of 2-(tert-butoxy)-3-chlorophenol is activated towards electrophilic aromatic substitution by the hydroxyl and tert-butoxy groups. The directing effects of these groups, along with the deactivating effect of the chlorine atom, will influence the position of substitution.

-

Halogenation: Further halogenation (e.g., bromination) is expected to occur at the positions ortho and para to the activating groups.

-

Nitration and Sulfonation: These reactions can introduce nitro and sulfonic acid groups, respectively, which can serve as handles for further functionalization.

-

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl and alkyl groups onto the aromatic ring, further diversifying the chemical space.

Cross-Coupling Reactions

The chlorine atom on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the synthesis of complex molecules.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for 2-(tert-butoxy)-3-chlorophenol, the known pharmacological properties of related compounds suggest several promising avenues for investigation.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant properties.[10] The tert-butyl groups on the phenol ring can enhance this activity by stabilizing the resulting phenoxy radical.[1] Derivatives of 2,6-di-tert-butylphenol have shown anti-inflammatory activity.[11][12] Therefore, derivatives of 2-(tert-butoxy)-3-chlorophenol could be explored for their potential as antioxidant and anti-inflammatory agents for the treatment of diseases associated with oxidative stress and inflammation.[13]

Anticancer Activity

Certain substituted phenols and their derivatives have demonstrated cytotoxic activity against various cancer cell lines.[14] The combination of lipophilicity and potential for specific interactions with biological targets makes the 2-(tert-butoxy)-3-chlorophenol scaffold an interesting starting point for the design of novel anticancer agents.

Other Potential Therapeutic Areas

The diverse biological activities of chlorophenols and their derivatives suggest that compounds derived from the 2-(tert-butoxy)-3-chlorophenol core could be investigated for a range of other therapeutic applications, including antimicrobial and antiviral activities.[15]

Conclusion

The 2-(tert-butoxy)-3-chlorophenol scaffold, while not extensively studied, holds considerable promise for the development of new chemical entities with valuable pharmacological properties. This technical guide has provided a comprehensive overview based on the established chemistry of its constituent functional groups. Plausible synthetic routes have been proposed, potential derivatization strategies outlined, and promising areas for therapeutic application identified. Further research into the synthesis, characterization, and biological evaluation of 2-(tert-butoxy)-3-chlorophenol and its derivatives is warranted to fully unlock the potential of this intriguing class of compounds for researchers, scientists, and drug development professionals.

References

- Fujisawa, S., et al. (2005). Radical production and cytotoxic activity of tert-butyl-substituted phenols. Anticancer Research, 25(2A), 929-935.

- Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)

-

PrepChem.com. (n.d.). Synthesis of tert-butyl (2R)-(+)-2-(4'-chlorophenoxy)propionate. Retrieved from [Link]

- Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)

- CN108640821B - Efficient and continuous p-chlorophenyl tert-butyl ether synthesis method and device - Google Patents. (n.d.).

- Dougherty, P. G., & D'Accolti, L. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(15), 10243-10292.

- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024). Toxics, 12(11), 869.

- Okano, T., et al. (2004). Base-labile tert-butoxycarbonyl (Boc) group on phenols. Tetrahedron Letters, 45(1), 23-26.

-

Centers for Disease Control and Prevention. (n.d.). Chlorophenols. Retrieved from [Link]

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286.

- Hertkorn, N., et al. (2013).

- Stromsnes, K., et al. (2021). Pharmacological properties of polyphenols: Bioavailability, mechanisms of action and biological effects in in vitro studies, animal models and humans. Biomedicines, 9(8), 1074.

- Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.

- Scaiano, J. C., & Lissi, E. A. (1981). Reaction of tert-butoxy radicals with phenols. Comparison with the reactions of carbonyl triplets. Journal of Physical Chemistry, 85(15), 2234-2238.

- Klinker, E. J., et al. (2004). The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical.

- EP0037353A1 - Process for the etherification of phenols - Google Patents. (n.d.).

- Wang, Q., & Porco Jr, J. A. (2014). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic letters, 16(11), 3044-3047.

- Jayasree, V., & Narayanan, S. (2005). Tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10.

- Wasa, M., & Jacobsen, E. N. (2014).

- Higashi, T., & Ogata, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(2), 108-118.

- Yadav, G. D., & Kulkarni, H. R. (2000). Alkylation of phenol using tert-butanol over modified clay catalysts.

- Liu, Y., et al. (2018). Alkylation of Phenol and tert -Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. ACS Sustainable Chemistry & Engineering, 6(11), 14616-14623.

- Gaikar, V. G., & Bhanushali, S. U. (2014). Alkylation of Phenol with Tertiary Butyl Alcohol using (1-(4-sulfonic acid) butyl triethylammonium p -toluenesulfonic acid) as a Catalyst. International Journal of Advance Research in Science and Engineering, 3(1), 177-186.

-

Pearson+. (n.d.). Reaction with chloroform (CHCl3) and tert-butoxide. Retrieved from [Link]

- Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 1-10.

- Yadav, G. D., & Kulkarni, H. R. (2000). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Industrial & Engineering Chemistry Research, 39(10), 3609-3617.

- Stromsnes, K., et al. (2021). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Biomedicines, 9(8), 1074.

- US1972599A - Method of making tertiary alkyl phenols - Google Patents. (n.d.).

- Saraji, M., & Farajzadeh, M. A. (2012). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Journal of the Brazilian Chemical Society, 23(1), 14-22.

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

- Mironov, V. F., et al. (2016). Peculiar Features of Reaction of 2-tert-Butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one with Chloral. Steric Structure of 2-Chloro-3-trichloromethyl-6,7-benzo-1,4,2λ5-dioxaphopshepin-5-one 2Oxide. Russian Journal of General Chemistry, 86(5), 1133-1140.

- de Wit, G., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 26(10), 7545-7554.

- US9403744B2 - Process for the production of alkyl ethers by the etherification of isobutene - Google Patents. (n.d.).

- Jitianu, A., & Jitianu, M. (2018). Derivatization Methods in GC and GC/MS.

- Filarowski, A., et al. (2003). H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on H-MAS-NMR Spectra. The Journal of Physical Chemistry A, 107(42), 8969-8977.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Salehi, B., et al. (2019). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 24(21), 3976.

- Rudrapal, M., et al. (2022). Pharmacological properties of antioxidant polyphenols in various disease models. Oxidative Medicine and Cellular Longevity, 2022, 9876543.

-

World Health Organization. (1989). Chlorophenols (EHC 93, 1989). Retrieved from [Link]

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

- 2. Chlorophenols | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Cross-Coupling Strategies for 2-(tert-Butoxy)-3-chlorophenol

Executive Summary

The functionalization of sterically hindered, electron-rich aryl chlorides represents a significant hurdle in modern drug development and synthetic chemistry. 2-(tert-Butoxy)-3-chlorophenol is a particularly challenging substrate due to the convergence of three factors: the high bond dissociation energy of the C–Cl bond, extreme steric shielding from the ortho-tert-butoxy group, and the presence of an unprotected, acidic phenolic hydroxyl group.

This application note provides a comprehensive, field-proven guide to overcoming these challenges. By rationally selecting dialkylbiaryl phosphine ligands and precisely tuning the basicity of the reaction medium, researchers can achieve high-yielding C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-couplings.

Mechanistic Causality & Reaction Design

The Steric and Electronic Challenge

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step kinetically sluggish compared to aryl bromides or iodides. In 2-(tert-butoxy)-3-chlorophenol, the bulky ortho-tert-butoxy group forces the substrate into a conformation that sterically repels standard palladium-phosphine complexes[1].

Ligand Selection: The Role of XPhos

To overcome this massive activation barrier, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are required[2]. The bulky biaryl backbone of XPhos promotes the dissociation of palladium precatalysts to form a highly reactive, monoligated 12-electron Pd(0) active species (L1Pd(0)). This highly unsaturated species is small enough to navigate the steric bulk of the ortho-tert-butoxy group and electron-rich enough to rapidly insert into the deactivated C–Cl bond[3].

The Free Hydroxyl Conundrum: Base Selection

The phenolic proton has a pKₐ of approximately 10. In cross-coupling reactions, base selection dictates chemoselectivity. Strong bases like sodium tert-butoxide (NaOtBu)—which are standard in Buchwald-Hartwig aminations—will quantitatively deprotonate the phenol[4]. The resulting phenoxide is poorly soluble in organic solvents and can competitively coordinate to the palladium center, poisoning the catalyst or leading to undesired O-arylation.

Therefore, for direct C–C coupling (Suzuki-Miyaura), a milder base such as K₃PO₄ is employed in a biphasic solvent system (e.g., Toluene/H₂O) to facilitate transmetalation while minimizing phenoxide-related side reactions[5]. For C–N coupling, where strong bases are unavoidable, transient protection of the hydroxyl group is mandatory.

Strategic Workflow

Strategic workflow for cross-coupling 2-(tert-butoxy)-3-chlorophenol based on bond type.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions, validating the mechanistic rationale described above.

| Entry | Pre-Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Rationale |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 5 | Ligand lacks steric bulk; fails to form L1Pd(0) for oxidative addition. |

| 2 | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 100 | 12 | Strong base deprotonates phenol, forming insoluble salts that poison the catalyst. |

| 3 | Pd(OAc)₂ / Amphos | K₃PO₄ | Toluene/H₂O | 100 | 78 | Good conversion, but the slightly less bulky Amphos slows reductive elimination[2]. |

| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | Optimal balance: L1Pd(0) formation achieved alongside a mild, tolerated base[5]. |

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura C–C Coupling (Unprotected Phenol)

This self-validating protocol leverages biphasic conditions to keep the mild K₃PO₄ base in the aqueous layer, preventing unwanted deprotonation of the organic-soluble phenol.

Reagents:

-

2-(tert-Butoxy)-3-chlorophenol (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

K₃PO₄ (2.0 equiv, 2.0 mmol)

-

Toluene / Deionized Water (10 mL / 2 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(tert-butoxy)-3-chlorophenol, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

-

Solvent Addition: Add degassed Toluene and degassed H₂O via syringe.

-

Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the two phases.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure biaryl phenol.

Catalytic Cycle Visualization

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered aryl chlorides.

Protocol B: Protection-Amination Sequence (Buchwald-Hartwig)

Because C–N coupling demands strong bases (NaOtBu) that are incompatible with free phenols, a protection-deprotection sequence is utilized.

Step 1: Benzyl Protection

-

Dissolve 2-(tert-butoxy)-3-chlorophenol (1.0 mmol) in DMF (5 mL).

-

Add K₂CO₃ (1.5 mmol) and Benzyl bromide (BnBr, 1.2 mmol). Stir at 60 °C for 4 hours.

-

Quench with water, extract with Et₂O, dry, and concentrate to yield 1-(benzyloxy)-2-(tert-butoxy)-3-chlorobenzene.

Step 2: Buchwald-Hartwig Amination

-

In an Argon-flushed Schlenk tube, combine the benzyl-protected substrate (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), tBuBrettPhos or XPhos (4 mol%), and NaOtBu (1.5 mmol).

-

Add degassed anhydrous Toluene (5 mL). Heat at 100 °C for 16 hours.

-

Cool, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify via chromatography.

Step 3: Deprotection

-

Dissolve the aminated intermediate in Methanol (10 mL).

-

Add 10% Pd/C (10 wt%). Purge the flask with H₂ gas and stir under an H₂ balloon at room temperature for 6 hours.

-

Filter through Celite and concentrate to afford the final aminated phenol product.

Sources

Technical Support Center: Yield Optimization for 2-(tert-Butoxy)-3-chlorophenol Synthesis

Welcome to the Technical Support Center. Synthesizing 2-(tert-butoxy)-3-chlorophenol presents significant challenges due to the severe steric hindrance at the 2-position (flanked by a hydroxyl group and a chlorine atom) and the competing thermodynamic stability of C-alkylated byproducts.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to maximize your reaction yield and regioselectivity.

Reaction Pathways & Failure Modes

To troubleshoot effectively, we must first understand the causality behind the reaction failures. The diagram below illustrates the two primary synthetic strategies and their associated kinetic/thermodynamic pitfalls.

Fig 1: Reaction pathways and failure modes in 2-(tert-butoxy)-3-chlorophenol synthesis.

Troubleshooting FAQs

Q: Why am I seeing predominantly C-tert-butylation (Friedel-Crafts) instead of O-tert-butylation when using isobutylene and H₂SO₄? A: This is a classic thermodynamic vs. kinetic control issue. The O-tert-butylation of phenols is kinetically favored but thermodynamically unstable under strongly acidic conditions. The bulky tert-butyl group at the 2-position creates severe steric strain, driving the equilibrium backward. The liberated tert-butyl carbocation then attacks the aromatic ring (C-alkylation), which acts as an irreversible thermodynamic sink. Solution: Switch to a non-reversible alkylating agent like tert-butyl 2,2,2-trichloroacetimidate (TBCA) coupled with a non-coordinating acid catalyst (e.g., Tf₂NH). This traps the molecule in the kinetically favored O-alkylated state[1].

Q: How do I achieve strict regioselectivity for the 2-position without relying on statistical mixtures? A: Direct alkylation of 3-chlorocatechol (Route A) will always yield a mixture of 1-O and 2-O alkylated products due to similar nucleophilicities. To achieve absolute regiocontrol, abandon the diol starting material. Instead, utilize 2-bromo-3-chlorophenol (Route B). By protecting the 1-OH as a benzyl ether, you can perform a Pd-catalyzed cross-coupling. Palladium(0) exhibits extreme chemoselectivity for oxidative addition into the C–Br bond (BDE ~81 kcal/mol) over the C–Cl bond (BDE ~96 kcal/mol), guaranteeing that the tert-butoxy group is installed exclusively at the 2-position[2].

Q: I am using the Buchwald-Hartwig route, but my aryl bromide undergoes protodehalogenation instead of etherification. Why? A: In standard Pd-catalyzed etherifications, β -hydride elimination from the coordinated alkoxide is the primary cause of reduction. However, tert-butoxide lacks β -hydrogens, making this pathway impossible. Therefore, protodehalogenation in your system is caused by hydrogen abstraction from the solvent (toluene) or ligand degradation. This occurs when the reductive elimination step is too slow, leaving the Pd(II) intermediate vulnerable. Solution: Accelerate reductive elimination by using a rigid, large bite-angle bidentate ligand like Tol-BINAP or an electron-rich bulky monophosphine[2].

Quantitative Data: Catalyst & Route Efficacy

Summarized below is the comparative data for the synthesis of the target molecule, highlighting why Route B is the self-validating standard for this specific steric environment.

| Synthetic Route | Reagents & Catalyst | Regioselectivity (2-O vs 1-O) | Primary Failure Mode / Byproduct | Overall Yield |

| Direct Alkylation (Acidic) | Isobutylene, H₂SO₄ | Poor (Mixture) | C-Alkylated (Friedel-Crafts) | < 15% |

| Direct Alkylation (Mild) | TBCA, Tf₂NH | Moderate (2:1 favoring 1-O) | 1-(tert-Butoxy) isomer | 35 - 40% |

| Cross-Coupling (Standard) | NaOtBu, Pd(OAc)₂, dppf | Absolute (100% 2-O) | Protodehalogenation | 50 - 60% |

| Cross-Coupling (Optimized) | NaOtBu, Pd(OAc)₂, Tol-BINAP | Absolute (100% 2-O) | Trace unreacted SM | 82 - 88% |

Standardized Experimental Protocols

Protocol A: Chemoselective Pd-Catalyzed C–O Cross-Coupling (Preferred Route)

This route is a self-validating system; the inherent bond dissociation energies dictate the regiochemistry, eliminating the need for complex chromatographic separations of isomers.

Step 1: Regioselective Protection

-

Dissolve 2-bromo-3-chlorophenol (10.0 mmol, 1.0 eq) in 25 mL anhydrous DMF.

-

Add K₂CO₃ (15.0 mmol, 1.5 eq) and Benzyl Bromide (11.0 mmol, 1.1 eq).

-

Stir at room temperature for 4 hours.

-

Quench with distilled water, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 1-benzyloxy-2-bromo-3-chlorobenzene.

Step 2: Buchwald-Hartwig Etherification

-

In an argon-flushed Schlenk tube, combine 1-benzyloxy-2-bromo-3-chlorobenzene (5.0 mmol, 1.0 eq), sublimed NaOtBu (6.0 mmol, 1.2 eq), Pd(OAc)₂ (0.1 mmol, 2 mol%), and Tol-BINAP (0.2 mmol, 4 mol%).

-

Add 15 mL anhydrous, degassed toluene.

-

Seal the tube and heat at 100 °C for 16 hours.

-

Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate 1-benzyloxy-2-(tert-butoxy)-3-chlorobenzene.

Step 3: Controlled Deprotection

-

Dissolve the intermediate in 20 mL EtOAc.

-

Add 5% Pd/C (10 wt%). Critical Step: Add ethylenediamine (0.1 eq relative to Pd) to poison the catalyst slightly; this prevents the unwanted hydrodechlorination of the 3-chloro group.

-

Stir under an H₂ atmosphere (1 atm) for 2 hours. Monitor strictly via TLC.

-

Filter through Celite and concentrate to yield pure 2-(tert-butoxy)-3-chlorophenol.

Protocol B: Mild O-tert-Butylation using TBCA (Alternative Route)

Use this protocol if you must start from 3-chlorocatechol and are prepared to separate the 1-O and 2-O regioisomers.

-

Dissolve 3-chlorocatechol (5.0 mmol, 1.0 eq) in 15 mL anhydrous dichloromethane (DCM) under inert atmosphere.

-

Add tert-butyl 2,2,2-trichloroacetimidate (TBCA) (6.0 mmol, 1.2 eq).

-

Cool the mixture to 0 °C and add Tf₂NH (0.05 mmol, 1 mol%).

-

Stir for 2 hours, allowing the reaction to slowly warm to room temperature. The non-reversible nature of TBCA prevents the thermodynamic drift toward C-alkylation.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via column chromatography to separate the regioisomers.

References

-

Fandrick, K. R., et al. "A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols." The Journal of Organic Chemistry, 2021. URL:[Link]

-

Parrish, C. A., & Buchwald, S. L. "An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers." The Journal of Organic Chemistry, 2001. URL:[Link]

Sources

Technical Support Center: 2-(Tert-butoxy)-3-chlorophenol Extraction & Purification

Welcome to the Technical Support Center for the extraction and purification of 2-(tert-butoxy)-3-chlorophenol . This guide is designed for researchers and process chemists facing challenges in isolating this specific mono-alkylated intermediate from complex reaction mixtures.

Synthesizing 2-(tert-butoxy)-3-chlorophenol typically involves the regioselective tert-butylation of 3-chlorocatechol. Due to the presence of two competing hydroxyl groups and the risk of over-alkylation, crude mixtures often contain a challenging matrix of regioisomers, di-alkylated byproducts, and unreacted starting materials[1]. This guide provides field-proven, self-validating protocols to achieve >99% purity.

Diagnostic Overview: The Mechanistic Pathway

Understanding the origin of your impurities is the first step in eliminating them. The tert-butylation of 3-chlorocatechol (using reagents like Boc2O with catalytic Mg(ClO4)2 or isobutylene) yields three primary impurity classes[2]:

-

The Target: 2-(tert-butoxy)-3-chlorophenol (alkylation at the sterically hindered C2-OH).

-

The Regioisomer: 2-(tert-butoxy)-6-chlorophenol (alkylation at the more accessible C1-OH).

-

The Over-alkylated Byproduct: 1,2-di(tert-butoxy)-3-chlorobenzene.

Fig 1: Reaction pathways generating the target compound and primary structural impurities.

Troubleshooting FAQs: Resolving Extraction Bottlenecks

Q1: Why am I seeing a high ratio of the regioisomer (2-(tert-butoxy)-6-chlorophenol) during extraction, and how can I separate it without chromatography?

The Causality: The C1-OH of 3-chlorocatechol is less sterically hindered than the C2-OH (which is flanked by the chlorine atom), making the regioisomer a kinetically favored impurity[1]. However, you can exploit their distinct electronic environments to separate them via pH-controlled liquid-liquid extraction . In the regioisomer, the free hydroxyl group is ortho to the electron-withdrawing chlorine, lowering its pKa to ~8.4. In your target product, the free hydroxyl is meta to the chlorine, resulting in a higher pKa of ~9.2. By washing your organic phase with a strictly controlled pH 8.8 buffer, you selectively deprotonate the regioisomer into the aqueous phase while the target remains protonated in the organic phase.

Q2: How do I eliminate the di-tert-butylated byproduct from my final isolate?

The Causality: The over-alkylated byproduct, 1,2-di(tert-butoxy)-3-chlorobenzene, lacks a free phenolic proton. Therefore, it cannot form a water-soluble phenoxide salt under any pH conditions. To remove it, subject the organic layer (which now contains only the target and the di-alkylated impurity) to a strong alkaline wash ( pH≥11.5 ). Your target product will deprotonate and migrate to the aqueous phase, leaving the neutral di-alkylated impurity trapped in the organic waste stream.

Q3: My isolated product is degrading, and LC-MS shows a loss of the tert-butyl group. What is causing this during the workup?

The Causality: Tert-butyl ethers are highly sensitive to strong acids and will readily undergo acid-catalyzed dealkylation to regenerate the catechol and isobutylene[2]. If you are using concentrated mineral acids (like HCl or H2SO4 ) to neutralize the aqueous phase during product recovery, localized pH drops ( <pH 2 ) are cleaving your ether. Solution: Always acidify the aqueous phenoxide solution using a mild organic acid (e.g., 1M Citric Acid) and maintain the bulk pH strictly between 4.0 and 5.0.

Quantitative Separation Metrics

To effectively execute the pH-controlled extraction, refer to the following validated physicochemical parameters.

| Compound | Structural Feature | Approx. pKa | Phase at pH 8.8 | Phase at pH 11.5 |

| 2-(tert-butoxy)-6-chlorophenol | Free OH ortho to Cl | 8.4 | Aqueous (Phenoxide) | Aqueous (Phenoxide) |

| 2-(tert-butoxy)-3-chlorophenol | Free OH meta to Cl | 9.2 | Organic (Protonated) | Aqueous (Phenoxide) |

| 1,2-di(tert-butoxy)-3-chlorobenzene | No free OH | N/A | Organic (Neutral) | Organic (Neutral) |

| 3-Chlorocatechol (SM) | Two free OH groups | 7.5 / 11.4 | Aqueous (Phenoxide) | Aqueous (Phenoxide) |

Self-Validating Experimental Protocol: The "Double-Swing" Extraction

This step-by-step methodology utilizes a "double-swing" pH extraction to isolate the target compound with >99% purity, eliminating the need for silica gel chromatography.

Phase 1: Regioisomer Purge

-

Dilution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL MTBE per gram of crude.

-

Buffer Preparation: Prepare a 0.5 M Sodium Bicarbonate / Sodium Carbonate buffer and adjust the pH to exactly 8.8 using a calibrated pH meter.

-

First Wash: Wash the MTBE layer with the pH 8.8 buffer (3 x 5 mL/g).

-

Self-Validation Check: Analyze the aqueous layer via TLC or HPLC. It should be highly enriched with the regioisomer and unreacted starting material. Discard this aqueous layer.

-

Phase 2: Target Isolation 4. Alkaline Extraction: Extract the retained MTBE layer with 0.2 M NaOH ( pH≈11.5 ) (2 x 5 mL/g).

- Self-Validation Check: The target product is now in the aqueous phase. The organic layer contains the di-alkylated impurity and should be discarded.

Phase 3: Mild Recovery 5. Acidification: Cool the combined aqueous extracts to 5∘C in an ice bath. Slowly add 1M Citric Acid dropwise under vigorous stirring until the pH reaches 4.5 . Do not allow the pH to drop below 3.5 to prevent ether cleavage[2]. 6. Final Extraction: Extract the milky aqueous suspension with a 4:1 mixture of Heptane/Ethyl Acetate (2 x 10 mL/g). 7. Crystallization: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure to 20% volume, and cool to −10∘C to induce crystallization of pure 2-(tert-butoxy)-3-chlorophenol[3].

Fig 2: Double-swing pH-controlled liquid-liquid extraction workflow for impurity clearance.

References

-

Bartoli, G., et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers." Organic Letters, ACS Publications, 2005. URL:[Link]

-

"Biocatalytic Approaches for an Efficient and Sustainable Preparation of Polyphenols and Their Derivatives." Journal of Agricultural and Food Chemistry, ACS Publications, 2021. URL:[Link]

-

National Center for Biotechnology Information. "4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem." PubChem Database, U.S. National Library of Medicine. URL:[Link]

Sources

Technical Support & Troubleshooting Center: Catalyst Optimization for 2-(tert-Butoxy)-3-chlorophenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered and electronically deactivated ethers. The synthesis of 2-(tert-butoxy)-3-chlorophenol via the mono-tert-butylation of 3-chlorocatechol presents a unique set of challenges. Standard etherification protocols often fail, leading to unwanted byproducts or zero yield.

This guide is designed to provide you with the mechanistic causality behind these failures, field-proven catalyst optimizations, and self-validating experimental workflows to ensure your success.

Part 1: Mechanistic FAQs (The "Why" Behind the Chemistry)

Q1: Why do standard Brønsted acids (e.g., H₂SO₄, Amberlyst-15) fail to produce the tert-butyl ether of 3-chlorocatechol? A1: When 3-chlorocatechol is subjected to standard Brønsted acid-catalyzed tert-butylation (using isobutylene or tert-butyl alcohol), the reaction predominantly yields the C-alkylated Friedel-Crafts product (e.g., 4-tert-butyl-3-chlorocatechol) rather than the desired O-alkylated ether. Computational density functional theory (DFT) studies reveal the causality: the initial O-alkylated intermediate forms a highly stable intramolecular hydrogen bond with the adjacent free hydroxyl group. This stabilization drastically lowers the activation energy barrier for isomerization, driving the rapid migration of the tert-butyl group from the oxygen to the aromatic ring[1].

Q2: What is the optimal catalytic system to force non-reversible O-alkylation? A2: To synthesize 2-(tert-butoxy)-3-chlorophenol, you must bypass the thermodynamic Friedel-Crafts pathway using kinetic control. The most robust system utilizes a noncoordinating acid-base catalyst consisting of bis(trifluoromethane)sulfonimide (Tf₂NH) and 2,6-lutidine , paired with tert-butyl 2,2,2-trichloroacetimidate [2]. This system generates a highly reactive tert-butyl cation equivalent under exceptionally mild conditions (20 °C), permanently trapping the phenol as an ether before any rearrangement can occur.

Q3: Are there viable transition-metal-free alternatives if imidates are unavailable? A3: Yes. Di-tert-butyl dicarbonate (Boc₂O) can act as a tert-butyl source when activated by specific Lewis acids. Catalysts such as Magnesium Perchlorate (Mg(ClO₄)₂)[3] or Ytterbium Triflate (Yb(OTf)₃)[4] decompose Boc₂O to form a tert-butyl carbocation that is rapidly captured by the phenol, completely avoiding electrophilic aromatic substitution.

Part 2: Visualizing the Reaction Logic

Reaction pathways for 3-chlorocatechol tert-butylation comparing standard vs. modern catalysts.

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes the Tf₂NH / 2,6-lutidine system. It is designed as a self-validating workflow, meaning each step contains an In-Process Control (IPC) to verify success before proceeding.

Reagents: 3-Chlorocatechol (1.0 eq), tert-Butyl 2,2,2-trichloroacetimidate (1.05 eq), Tf₂NH (0.025 eq), 2,6-Lutidine (0.5 eq), Fluorobenzene (Solvent).

Step-by-Step Methodology:

-

Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, pre-mix Tf₂NH and 2,6-lutidine in a small volume of anhydrous fluorobenzene. Causality: Pre-mixing forms the active noncoordinating acid-base complex, preventing uncontrolled exotherms[2].

-

Substrate Solvation: Dissolve 3-chlorocatechol in anhydrous fluorobenzene (0.5 M concentration) in a round-bottom flask at 20 °C.

-

Etherification: Inject the catalyst solution into the substrate flask. Immediately begin dropwise addition of tert-butyl 2,2,2-trichloroacetimidate over 15 minutes.

-

Self-Validation Checkpoint (IPC): After 45 minutes, pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc 8:2). 3-chlorocatechol will stain dark with KMnO₄. The disappearance of this spot and the emergence of a higher Rf UV-active spot confirms successful O-alkylation. If starting material persists, spike with an additional 0.1 eq of imidate.

-

Quench & Workup: Dilute the mixture with dichloromethane and wash aggressively with 1M aqueous NaOH. Causality: The byproduct of the imidate is trichloroacetamide. The NaOH wash selectively deprotonates and partitions this byproduct into the aqueous layer, leaving the neutral ether in the organic phase[2].

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the specific regioisomer.

Self-validating experimental workflow for the selective mono-tert-butylation of 3-chlorocatechol.

Part 4: Troubleshooting Guide

Issue 1: Poor Regioselectivity (1- vs. 2- substitution)

-

Observation: The reaction yields a mixture of 1-(tert-butoxy)-3-chlorophenol and 2-(tert-butoxy)-3-chlorophenol.

-

Causality: 3-chlorocatechol possesses two hydroxyl groups. The OH at position 2 (ortho to the chlorine) is more sterically hindered, but it is also more acidic (lower pKa) due to the strong inductive electron-withdrawing effect of the adjacent halogen. In acid-base catalyzed systems, the more acidic phenol is preferentially activated.

-

Solution: Strictly limit the tert-butylating agent to 1.05 equivalents to prevent di-alkylation. Separate the resulting regioisomers via column chromatography; 2-(tert-butoxy)-3-chlorophenol will typically exhibit a higher Rf value because the bulky tert-butyl group disrupts the hydrogen bonding network more severely than substitution at position 1.

Issue 2: Low Conversion with Boc₂O / Lewis Acid Systems

-

Observation: When using Mg(ClO₄)₂ or Yb(OTf)₃ with Boc₂O, the reaction stalls at <50% conversion.

-

Causality: Boc₂O competitively decomposes into isobutylene, CO₂, and tert-butanol in the presence of strong Lewis acids[3]. If the reaction stalls, the Boc₂O has likely been consumed by this parasitic side reaction rather than by your substrate.

-

Solution: Do not add Boc₂O as a single bolus. Instead, add it in 0.5 equivalent portions every 30 minutes (up to 2.5 equivalents total). Ensure the reaction environment is strictly anhydrous, as water accelerates Boc₂O degradation.

Part 5: Quantitative Catalyst Comparison

To aid in your experimental design, the following table summarizes the performance metrics of various catalyst systems when applied to catechol etherification:

| Catalyst System | Reagent Source | Temp (°C) | Primary Product Pathway | Typical Yield | Key Advantage / Disadvantage |

| Brønsted Acids (e.g., H₂SO₄) | Isobutylene / TBA | 40–100 | C-Alkylated (Friedel-Crafts) | >90% (C-alkyl) | Low cost, but completely fails for ether synthesis. |

| Tf₂NH / 2,6-Lutidine | t-Butyl trichloroacetimidate | 20 | O-Alkylated (Ether) | 80–95% | Mild, non-reversible, high chemoselectivity. |

| Mg(ClO₄)₂ | Boc₂O | 20–40 | O-Alkylated (Ether) | 70–85% | Readily available reagents; transition-metal free. |

| Yb(OTf)₃ | Boc₂O | 20 | O-Alkylated (Ether) | ~92% | Fast reaction times; highly eco-sustainable. |

Part 6: References

-

Bronsted acid-catalyzed tert-butylation of phenol, o-cresol and catechol: A comparative computational study Source: ResearchGate / Elsevier B.V. URL:

-

A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols Source: The Journal of Organic Chemistry (ACS Publications) URL:

-

Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers Source: Organic Letters (ACS Publications) URL:

-

Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions Source: IQAC / ACS Omega URL:

Sources

1H NMR and 13C NMR spectra of 2-(Tert-butoxy)-3-chlorophenol

Analytical Comparison Guide: Advanced 2D NMR vs. Standard 1D NMR for the Structural Elucidation of 2-(tert-Butoxy)-3-chlorophenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Protocol

Executive Summary

In pharmaceutical development, the unambiguous structural verification of active pharmaceutical ingredient (API) intermediates is a regulatory necessity. Sterically hindered phenols, such as 2-(tert-butoxy)-3-chlorophenol , present a unique analytical challenge. The dense substitution pattern and the presence of a bulky tert-butoxy ether group often result in ambiguous spectral data when analyzed via conventional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of Routine 1D NMR (The Alternative) against a High-Field Multiparametric 2D NMR Workflow (The Recommended Product) . By leveraging Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), the advanced workflow provides a self-validating system for absolute regiochemical assignment[1].

The Analytical Challenge: Regiochemistry in Sterically Hindered Phenols

2-(tert-butoxy)-3-chlorophenol features a 1,2,3-trisubstituted benzene ring. The core analytical challenge lies in differentiating this target compound from its positional isomers (e.g., 3-(tert-butoxy)-2-chlorophenol).

-

The Limitation of 1D NMR (Alternative): At standard field strengths (400 MHz), the three adjacent aromatic protons (H-4, H-5, H-6) form a tight AMX or ABX spin system. While 1D 1 H NMR can confirm the presence of three adjacent protons (verifying a 1,2,3-substitution pattern), it cannot definitively assign the relative positions of the hydroxyl (-OH), tert-butoxy (-OtBu), and chloro (-Cl) groups. Furthermore, the massive 9H singlet of the tert-butyl group lacks scalar coupling to the aromatic ring, leaving its exact attachment point unverified.

-

The Power of 2D NMR (Product): Advanced 2D techniques overcome these limitations by mapping both through-bond connectivity and through-space proximity. In pharmaceutical applications, 2D NMR is the gold standard for resolving such spectral ambiguities[2].

Quantitative Data & Spectral Assignments

The following tables summarize the predicted high-resolution NMR data for 2-(tert-butoxy)-3-chlorophenol, demonstrating the depth of information extracted using the advanced 2D workflow.

Table 1: 1 H NMR Spectral Data (600 MHz, CDCl 3 )

| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Structural Assignment |

| -OH | 5.80 | br s | - | 1H | C1-OH (Exchangeable) |

| H-4 | 6.95 | dd | 8.0, 1.5 | 1H | Aromatic CH (ortho to Cl) |

| H-6 | 6.90 | dd | 8.0, 1.5 | 1H | Aromatic CH (ortho to OH) |

| H-5 | 6.85 | t | 8.0 | 1H | Aromatic CH (meta to Cl/OH) |

| t-Bu | 1.45 | s | - | 9H | -O-C(CH 3 ) 3 |

Table 2: 13 C NMR & Key 2D Correlations (150 MHz, CDCl 3 )

| Carbon | Shift (ppm) | Type | HMBC (Through-Bond) | NOESY (Through-Space) |

| C1 | 149.0 | C-OH | H-5, H-6 | - |

| C2 | 142.5 | C-OtBu | H-4, H-6 | - |

| C3 | 128.0 | C-Cl | H-4, H-5 | - |

| C4 | 123.5 | CH | H-6 | - |

| C5 | 120.0 | CH | H-4, H-6 | - |

| C6 | 115.5 | CH | H-4 | -OH |

| C-O | 82.0 | Cq (tBu) | t-Bu (CH 3 ) | - |

| CH 3 | 29.5 | CH 3 (tBu) | - | -OH |

Mechanistic Insights: Why 2D NMR is Mandatory

As a Senior Application Scientist, it is critical to understand the causality behind these experimental choices.

The 4-Bond HMBC Barrier: In standard phenolic conjugates, HMBC is used to link substituents to the ring[3]. However, the tert-butyl protons in 2-(tert-butoxy)-3-chlorophenol are separated from the aromatic C2 carbon by four bonds (H - C - Cq - O - C2). Because 4JCH couplings across an ether oxygen are notoriously weak or absent, HMBC alone may fail to anchor the tert-butoxy group to the ring.

The NOESY Solution: To create a self-validating dataset, NOESY must be employed. Because the tert-butoxy group is located at position 2, its ortho positions (1 and 3) are occupied by the -OH and -Cl groups, respectively. Therefore, a strong through-space NOE cross-peak will be observed between the tert-butyl protons (1.45 ppm) and the hydroxyl proton (5.80 ppm) . This spatial correlation definitively proves that the -OtBu group is adjacent to the -OH group, confirming the 2-(tert-butoxy) regiochemistry.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step protocol incorporates internal QA/QC checkpoints, forming a closed-loop validation system.

Step 1: Sample Preparation & Solvent Selection

-

Action: Dissolve 15 mg of 2-(tert-butoxy)-3-chlorophenol in 600 µL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected over DMSO-d 6 to prevent the rapid proton exchange of the -OH group, which is critical for observing the NOESY correlation. Strict anhydrous conditions must be maintained to keep the -OH signal sharp[4].

-

Validation Checkpoint: Ensure the solution is particulate-free. The TMS peak must calibrate exactly to 0.00 ppm.

Step 2: 1D 1 H and 13 C Acquisition

-

Action: Acquire a standard 1D 1 H spectrum (16 scans) and a 13 C{1H} spectrum (1024 scans) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.

-

Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS signal. If FWHM > 1.0 Hz, re-shim the magnet. Proceed to 2D acquisition only if the Signal-to-Noise (S/N) ratio of the quaternary C3 carbon (128.0 ppm) exceeds 100:1.

Step 3: 2D HSQC and HMBC Execution

-

Action: Acquire multiplicity-edited HSQC to map directly attached protons to carbons, followed by HMBC optimized for long-range couplings ( nJCH = 8 Hz).

-

Validation Checkpoint: Verify the HSQC spectrum shows exactly three CH cross-peaks in the aromatic region, confirming the absence of overlapping impurity signals.

Step 4: 2D NOESY Acquisition

-

Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to capture the critical through-space interactions.

-

Validation Checkpoint: Confirm the presence of the diagnostic cross-peak between the -OH proton and the t-Bu protons. The absence of a cross-peak between the t-Bu protons and any aromatic proton validates that positions 1 and 3 are fully substituted.

Workflow Visualization

Multiparametric 1D/2D NMR workflow for sterically hindered phenol elucidation.

References

- Source: nih.

- Title: The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy)

- Source: acs.

- Source: illinois.

Sources

comparing 2-(Tert-butoxy)-3-chlorophenol vs 3-chlorophenol reactivity

Title: Comparative Reactivity Guide: 2-(Tert-butoxy)-3-chlorophenol vs. 3-Chlorophenol

Executive Summary

As a Senior Application Scientist, selecting the right substituted phenol building block is critical for controlling regioselectivity and downstream functionalization in drug development. This guide provides an in-depth comparative analysis of 3-chlorophenol and 2-(tert-butoxy)-3-chlorophenol . While 3-chlorophenol serves as a versatile, baseline meta-substituted aromatic system, the introduction of a massive tert-butoxy group at the C2 position in 2-(tert-butoxy)-3-chlorophenol fundamentally alters its reactivity profile. This modification introduces severe steric shielding while simultaneously enriching the aromatic ring electronically, dictating strict regiocontrol during electrophilic aromatic substitution (EAS) and offering an orthogonal deprotection strategy.

Structural & Electronic Profiling

-

3-Chlorophenol (Baseline): 3-Chlorophenol features a hydroxyl group (-OH) at C1 and a chlorine atom (-Cl) at C3. The -OH group is strongly activating and ortho/para-directing, while the -Cl group is weakly deactivating through inductive withdrawal but also ortho/para-directing ()[1]. The pKa of 3-chlorophenol is approximately 9.12, making it slightly more acidic than phenol due to the inductive effect of the meta-chlorine ()[2]. During EAS, the ring is susceptible to attack primarily at the C4 and C6 positions, with C2 being sterically hindered but electronically viable ()[3].

-

2-(Tert-butoxy)-3-chlorophenol (Sterically Hindered Analogue): This analogue incorporates a bulky tert-butoxy ether (-O-tBu) at the C2 position. The sheer volume of the tert-butyl group creates a "steric umbrella" over the adjacent C1 hydroxyl and C3 chlorine. Electronically, the -O-tBu group is a strong resonance donor (+M effect). The synergistic electron donation from both the -OH and -O-tBu groups makes the ring highly nucleophilic. However, the C2 position is completely blocked, forcing all EAS strictly to the C4 and C6 positions. Furthermore, the tert-butyl ether introduces an acid-labile site that is absent in 3-chlorophenol ()[4].

Comparative Reactivity Workflows

A. Electrophilic Aromatic Substitution (EAS) In 3-chlorophenol, EAS (such as halogenation or nitration) yields a mixture of isomers. The hydroxyl group directs electrophiles to C2, C4, and C6[1]. Because C2 sits between the -OH and -Cl, substitution here is minor but still occurs, complicating downstream purification[2]. Conversely, 2-(tert-butoxy)-3-chlorophenol exhibits absolute regiocontrol. The C2 position is occupied. The massive steric bulk of the tert-butoxy group also shields the C3 chlorine, making the C4 and C6 positions the exclusive sites of electrophilic attack. The dual oxygen activation accelerates the reaction kinetics compared to the mono-oxygenated 3-chlorophenol.

B. O-Alkylation and Nucleophilic Substitution 3-Chlorophenol readily undergoes Williamson ether synthesis when treated with a base and an alkyl halide. The phenoxide intermediate is unhindered and highly nucleophilic. In 2-(tert-butoxy)-3-chlorophenol, the formation of the phenoxide is sterically impeded by the adjacent tert-butoxy group. While O-alkylation is possible, it suffers from sluggish kinetics and requires highly reactive electrophiles (e.g., methyl iodide) or elevated temperatures to overcome the steric clash.

C. Acid-Catalyzed Ether Cleavage (Orthogonal Deprotection) A defining feature of 2-(tert-butoxy)-3-chlorophenol is its utility in orthogonal synthesis. The tert-butyl ether is highly stable to basic and nucleophilic conditions but is rapidly cleaved under strong acidic conditions[4]. Treatment with Trifluoroacetic Acid (TFA) triggers the release of isobutylene gas, unmasking the C2 hydroxyl to yield 3-chlorocatechol (3-chloro-1,2-benzenediol) ()[5]. 3-Chlorophenol is completely inert under these conditions.

Mechanistic Visualizations

Figure 1: Comparative EAS directing pathways and the steric blockade effect at C2.

Figure 2: Acid-catalyzed deprotection workflow of the tert-butoxy group yielding 3-chlorocatechol.

Quantitative Data Presentation

The following table summarizes the key physicochemical and kinetic differences between the two aromatic systems:

| Property / Reactivity Metric | 3-Chlorophenol | 2-(Tert-butoxy)-3-chlorophenol | Causality / Mechanism |

| pKa (Acidity) | ~9.12 | ~9.8 - 10.2 (Est.) | +M effect of -O-tBu destabilizes the phenoxide anion. |

| EAS Regioselectivity | C2, C4, C6 (Mixed) | C4, C6 (Strict) | C2 is physically occupied; steric bulk shields C3. |

| EAS Relative Kinetics | Baseline (1x) | Accelerated (>5x) | Dual oxygen lone-pair donation highly activates the ring. |

| O-Alkylation Rate | Fast | Slow | Severe steric clash from the adjacent tert-butyl group. |

| Acid Stability (TFA) | Stable | Labile (Cleaves in <2 hrs) | tert-butyl ether undergoes rapid E1 elimination. |

Experimental Protocols

Protocol A: Regioselective Nitration of 2-(Tert-butoxy)-3-chlorophenol Objective: Perform an EAS nitration utilizing the directing effects of the oxygenated substituents.

-

Preparation: Dissolve 10 mmol of 2-(tert-butoxy)-3-chlorophenol in 20 mL of glacial acetic acid.

-

Reagent Addition: Cool the flask to 0 °C. Slowly add a stoichiometric amount of fuming nitric acid (10 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents exothermic runaway and limits over-nitration to di-nitro species.

-

Reaction: Stir at 0 °C for 1 hour. The dual activating groups ensure rapid conversion.

-

Quenching & Extraction: Pour the mixture over crushed ice. Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO3 until neutral.

-

Self-Validation: Analyze via GC-MS or 1H-NMR. The product mixture will exclusively contain 4-nitro and 6-nitro isomers, with zero C2-substituted products, validating the steric blockade.

Protocol B: Acid-Catalyzed Cleavage of the tert-Butoxy Group Objective: Unmask the C2 hydroxyl to generate 3-chlorocatechol using standard peptide-synthesis deprotection conditions ()[6].

-

Preparation: Dissolve 5 mmol of 2-(tert-butoxy)-3-chlorophenol in 10 mL of Dichloromethane (DCM).

-

Cleavage: Add 10 mL of Trifluoroacetic Acid (TFA) and 0.5 mL of triisopropylsilane (TIPS). Causality: TIPS acts as a highly effective carbocation scavenger, preventing the liberated t-butyl cation from re-alkylating the electron-rich aromatic ring[5].

-

Reaction: Stir at room temperature for 2 hours. Monitor the evolution of isobutylene gas.

-